molecular formula C10H18N4O B13492078 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide

Cat. No.: B13492078
M. Wt: 210.28 g/mol
InChI Key: MSJRPHKNBIEEHC-UHFFFAOYSA-N
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Description

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide is a synthetic organic compound characterized by its unique pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-ethylpropanamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid: Shares a similar pyrazole ring structure but differs in the side chain composition.

    (4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid: Another compound with a similar core structure but different functional groups.

Uniqueness

3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-(4-amino-3,5-dimethylpyrazol-1-yl)-N-ethylpropanamide

InChI

InChI=1S/C10H18N4O/c1-4-12-9(15)5-6-14-8(3)10(11)7(2)13-14/h4-6,11H2,1-3H3,(H,12,15)

InChI Key

MSJRPHKNBIEEHC-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCN1C(=C(C(=N1)C)N)C

Origin of Product

United States

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